Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate
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Overview
Description
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate is an organic compound that features a propyl ester group, a chloroethylamino group, and a butenoate moiety
Preparation Methods
The synthesis of Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate typically involves the reaction of propyl 4-oxobut-2-enoate with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloroethylamino group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer activity.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of chloroethylamino groups with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate involves the interaction of the chloroethylamino group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecules. The molecular targets and pathways involved include DNA, proteins, and enzymes, where the compound can cause alkylation or cross-linking, leading to changes in their function and activity.
Comparison with Similar Compounds
Propyl 4-[(2-chloroethyl)amino]-4-oxobut-2-enoate can be compared with similar compounds such as:
Cyclophosphamide: A well-known anticancer drug that also contains a chloroethylamino group. Unlike this compound, cyclophosphamide is a prodrug that requires metabolic activation.
Chlorambucil: Another anticancer agent with a similar chloroethylamino group. Chlorambucil is used in the treatment of chronic lymphocytic leukemia and lymphomas.
Melphalan: A chemotherapy drug that also contains a chloroethylamino group and is used to treat multiple myeloma and ovarian cancer.
Properties
CAS No. |
189342-02-7 |
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Molecular Formula |
C9H14ClNO3 |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
propyl 4-(2-chloroethylamino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H14ClNO3/c1-2-7-14-9(13)4-3-8(12)11-6-5-10/h3-4H,2,5-7H2,1H3,(H,11,12) |
InChI Key |
AIBGILUSPJISAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C=CC(=O)NCCCl |
Origin of Product |
United States |
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